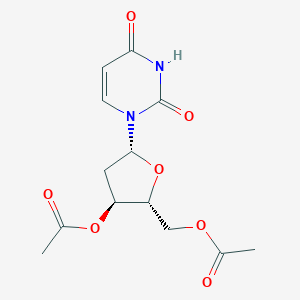

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

Descripción general

Descripción

5-hidroxi Propranolol es un metabolito del propranolol, un antagonista no selectivo del receptor beta-adrenérgico. El propranolol se metaboliza principalmente en el hígado, con la isoforma 2D6 del citocromo P450 dirigiendo la hidroxilación del anillo y la generación de 5-hidroxi Propranolol y metabolitos relacionados . Este compuesto conserva algunas de las propiedades farmacológicas del propranolol y es de interés en varios campos de investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-hidroxi Propranolol normalmente implica la hidroxilación del propranolol. Un método implica el uso de enzimas citocromo P450, específicamente CYP2D6, que catalizan la hidroxilación del anillo naftilo del propranolol . Otro enfoque implica el uso de peroxigenasas no específicas (UPO) que catalizan la oxifuncionalización selectiva de enlaces C-H .

Métodos de Producción Industrial

La producción industrial de 5-hidroxi Propranolol puede implicar procesos biocatalíticos que utilizan enzimas modificadas para lograr una alta regioselectividad y rendimiento. Por ejemplo, una UPO evolucionada de Agrocybe aegerita se ha utilizado para sintetizar eficientemente 5-hidroxi Propranolol con alta regioselectividad y eficiencia catalítica .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-hidroxi Propranolol experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede ocurrir una mayor oxidación, lo que lleva a la formación de quinonas.

Glucuronidación: Esta es una vía metabólica importante donde el grupo hidroxilo se conjuga con ácido glucurónico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Productos Principales

Oxidación: Formación de quinonas.

Glucuronidación: Formación de glucurónido de 5-hidroxi Propranolol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its structural resemblance to nucleoside analogs. It has been studied for:

- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. The incorporation of the pyrimidine moiety suggests potential activity against viruses such as HIV and Hepatitis C .

Drug Development

In drug development, ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate can be utilized for:

- Prodrug Design : The acetoxy group may enhance solubility and bioavailability of the active drug form. This approach is valuable in creating prodrugs that release active components upon metabolic conversion .

Analytical Method Development

The compound is suitable for use in:

- Quality Control (QC) : It can be employed in analytical methods for the validation of pharmaceutical formulations. Its unique structure allows for the development of specific assays to quantify the compound in various matrices .

Case Study 1: Antiviral Screening

A study evaluated the antiviral properties of structurally related compounds in vitro. Results demonstrated that compounds with similar dioxo-pyrimidine structures effectively inhibited viral replication in cell cultures. The study highlighted the potential for further exploration of this compound as a lead compound for antiviral drug development .

Case Study 2: Prodrug Efficacy

In a recent investigation into prodrug formulations, researchers synthesized various acetoxy derivatives to assess their pharmacokinetic properties. The findings indicated that the acetoxy group significantly improved the absorption rates compared to non-acetylated counterparts. This case underscores the relevance of this compound in enhancing drug delivery systems .

Mecanismo De Acción

5-hidroxi Propranolol ejerce sus efectos uniéndose a los receptores beta-adrenérgicos, similar al propranolol. Esta unión inhibe la activación de la adenilato ciclasa, lo que lleva a una disminución en los niveles de AMP cíclico (cAMP) y una reducción posterior en la actividad de la proteína quinasa A (PKA) . Esto resulta en una disminución de la frecuencia cardíaca, la contractilidad miocárdica y la presión arterial .

Comparación Con Compuestos Similares

Compuestos Similares

4-hidroxi Propranolol: Otro metabolito hidroxilado del propranolol con actividad de bloqueo beta similar.

7-hidroxi Propranolol: Otro metabolito con propiedades farmacológicas similares.

Singularidad

5-hidroxi Propranolol es único en su posición específica de hidroxilación en el anillo naftilo, lo que puede influir en sus propiedades farmacocinéticas y farmacodinámicas en comparación con otros metabolitos hidroxilados .

Actividad Biológica

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₂O₇

- Molecular Weight : 373.35 g/mol

The structure includes a tetrahydrofuran ring substituted with an acetoxy group and a pyrimidine derivative, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antidiabetic and anticancer research. Below are detailed findings from relevant studies.

Antidiabetic Activity

A study highlighted the potential of similar compounds as multitarget antidiabetic agents. The synthesized analogs demonstrated significant inhibitory effects on key enzymes involved in glucose metabolism:

| Enzyme | IC₅₀ (μM) | Standard (IC₅₀ μM) |

|---|---|---|

| α-Glucosidase | 6.28 | 2.00 |

| α-Amylase | 4.58 | 1.58 |

| PTP1B | 0.91 | 1.35 |

| DPPH (Antioxidant) | 2.36 | 0.85 |

These results suggest that the compound could serve as a potential candidate for further development in diabetes management due to its ability to inhibit glucose absorption and enhance insulin sensitivity .

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, structural analogs have demonstrated significant activity against cancer cells by inducing apoptosis and inhibiting cell proliferation.

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like α-glucosidase and α-amylase, blocking their activity and thus reducing carbohydrate digestion.

- Antioxidant Properties : The presence of dioxo groups contributes to its ability to scavenge free radicals, which can protect against oxidative stress—a factor in many chronic diseases including diabetes and cancer.

- Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways associated with cell growth and apoptosis, suggesting potential applications in cancer therapy .

Case Studies

While specific case studies on this compound are sparse, research on related compounds has provided insights into their therapeutic potential:

- Study on Antidiabetic Effects : A recent investigation involving a series of pyrimidine derivatives indicated that modifications in their chemical structure could enhance their inhibitory effects on glucose-metabolizing enzymes. This study laid the groundwork for future research into the specific activities of this compound .

Propiedades

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLQOCSQUSRPDH-HOSYDEDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427739 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-62-1 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.